molecular formula C15H17BrN4O3 B2912305 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione CAS No. 2175979-44-7

1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Katalognummer B2912305
CAS-Nummer: 2175979-44-7
Molekulargewicht: 381.23
InChI-Schlüssel: UAFYNZMWXICNQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, also known as BNP-7787, is a novel synthetic compound that has been studied for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for cancer therapy.

Wirkmechanismus

The mechanism of action of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione involves the formation of a complex with platinum-based chemotherapy drugs. This complex protects normal tissues from the toxic effects of chemotherapy drugs by binding to them and preventing their uptake into healthy cells. 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has also been shown to enhance the uptake of chemotherapy drugs into cancer cells, increasing their efficacy.
Biochemical and Physiological Effects
1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce the toxicity of chemotherapy drugs in animal models, while also increasing their efficacy. 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has also been shown to reduce the levels of oxidative stress in tissues, which can contribute to the development of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is its ability to enhance the efficacy of chemotherapy drugs while reducing their toxicity. This makes it a promising candidate for use in cancer treatment. However, one of the limitations of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is its relatively low solubility, which can make it difficult to administer in certain formulations.

Zukünftige Richtungen

There are several future directions for research on 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione. One potential area of research is the development of new formulations that improve the solubility and bioavailability of the compound. Another area of research is the investigation of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione in combination with other chemotherapy drugs and radiation therapy. Finally, the potential use of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione in other diseases, such as neurodegenerative disorders, should also be explored.
Conclusion
1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a promising compound that has been shown to have unique biochemical and physiological effects. Its ability to enhance the efficacy of chemotherapy drugs while reducing their toxicity makes it a promising candidate for cancer treatment. Further research is needed to fully understand the potential of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione and to develop new formulations and treatment strategies.

Synthesemethoden

The synthesis of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione involves several steps, including the reaction of 5-bromonicotinic acid with piperidine, followed by the addition of 3-methylimidazolidine-2,4-dione. The final product is obtained through a purification process that involves recrystallization and chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has been studied extensively for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and carboplatin by protecting normal tissues from their toxic effects. 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has also been shown to have a radiosensitizing effect, making it a potential candidate for use in radiation therapy.

Eigenschaften

IUPAC Name

1-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3/c1-18-13(21)9-20(15(18)23)12-2-4-19(5-3-12)14(22)10-6-11(16)8-17-7-10/h6-8,12H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFYNZMWXICNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.